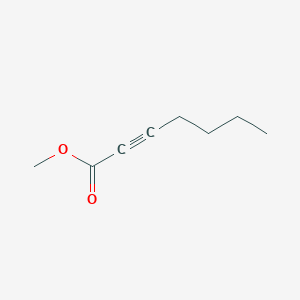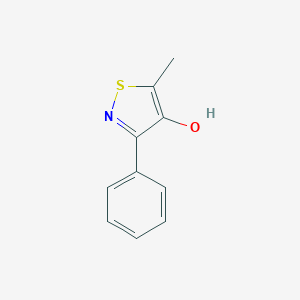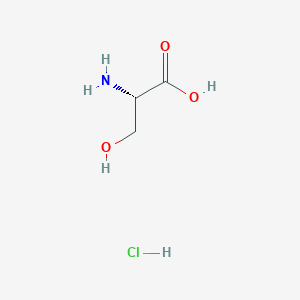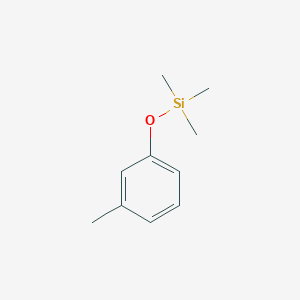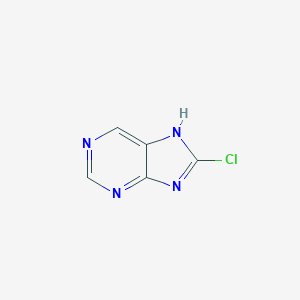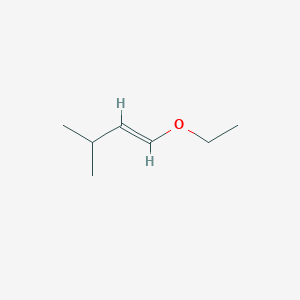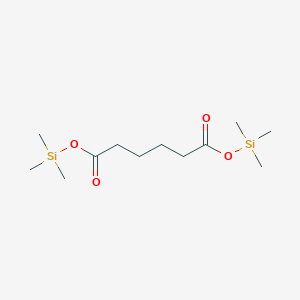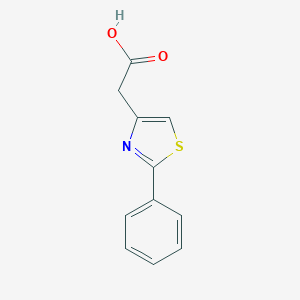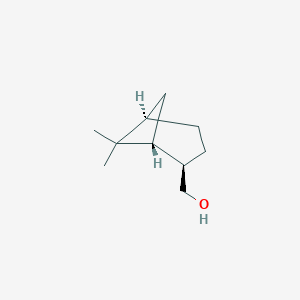
(+)-trans-Myrtanol
Descripción general
Descripción
(+)-trans-Myrtanol is a natural organic compound that is commonly used in fragrance and flavor industries. It is a colorless liquid with a pleasant odor and is found in various plants, including Myrtus communis, which is the source of its name. In recent years, the scientific community has shown a growing interest in (+)-trans-Myrtanol due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (+)-trans-Myrtanol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms, including inhibition of bacterial and fungal growth, modulation of the immune system, and scavenging of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
(+)-trans-Myrtanol has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can modulate the expression of various genes involved in inflammation and immune response. Additionally, (+)-trans-Myrtanol has been found to inhibit the activity of various enzymes involved in oxidative stress-related pathways. Finally, (+)-trans-Myrtanol has been shown to have a relaxing effect on smooth muscle, which may be useful in treating conditions such as asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+)-trans-Myrtanol in lab experiments include its high purity, low toxicity, and availability. However, (+)-trans-Myrtanol is relatively expensive and may not be suitable for large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are various future directions for research on (+)-trans-Myrtanol. One potential area of research is the development of new antimicrobial agents based on (+)-trans-Myrtanol. Additionally, further studies are needed to understand the mechanism of action of (+)-trans-Myrtanol and its potential applications in treating inflammatory and oxidative stress-related diseases. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing (+)-trans-Myrtanol.
Métodos De Síntesis
(+)-trans-Myrtanol can be synthesized through various methods, including the reduction of myrtenol and the oxidation of myrtenal. The most commonly used method is the reduction of myrtenol using sodium borohydride as a reducing agent. This method yields high purity (+)-trans-Myrtanol, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
(+)-trans-Myrtanol has been studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. Research has shown that (+)-trans-Myrtanol has significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Additionally, (+)-trans-Myrtanol has been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as arthritis and asthma. Finally, (+)-trans-Myrtanol has been shown to have potent antioxidant activity, which may help protect against oxidative stress-related diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAIHWGMRVEFR-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317239 | |
| Record name | trans-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-trans-Myrtanol | |
CAS RN |
15358-91-5, 132203-71-5 | |
| Record name | trans-Myrtanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrtanol, (R)-trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTANOL, (R)-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRTANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




